Dibenzo[b,j][4,7]phenanthroline
Description
Significance of Phenanthroline Scaffolds in Chemical Research
The 1,10-phenanthroline (B135089) core, the fundamental building block of Dibenzo[b,j] nih.govresearchgate.netphenanthroline, is a privileged scaffold in chemical research. Its bidentate N,N'-donor atoms exhibit a strong affinity for a wide range of metal ions, making it a versatile ligand in coordination chemistry. This has led to the development of phenanthroline-based complexes with applications in catalysis, sensing, and photochemistry.
The planar and aromatic nature of the phenanthroline system allows for strong π-π stacking interactions, a property that has been exploited in the design of supramolecular assemblies and materials with interesting optical and electronic properties. Furthermore, the ability to functionalize the phenanthroline core at various positions allows for the fine-tuning of its steric and electronic characteristics, making it a highly adaptable platform for creating tailored molecular architectures.
Overview of Dibenzo[b,j]nih.govresearchgate.netphenanthroline within Polycyclic Azaheterocyclic Systems
Dibenzo[b,j] nih.govresearchgate.netphenanthroline belongs to the class of polycyclic azaheterocyclic systems, which are characterized by the fusion of multiple aromatic rings, at least one of which contains a nitrogen atom. As a dibenzo-fused phenanthroline, it is also classified as a biquinoline derivative. This extended π-system, in comparison to the simpler 1,10-phenanthroline, leads to distinct photophysical properties, including altered absorption and emission spectra.
The rigid and planar structure of Dibenzo[b,j] nih.govresearchgate.netphenanthroline provides a well-defined platform for studying fundamental chemical phenomena, such as intramolecular interactions and charge transfer processes. The presence of the nitrogen atoms also imparts a degree of polarity and potential for hydrogen bonding, influencing its solubility and interaction with other molecules.
Historical Context and Evolution of Research on Dibenzo[b,j]nih.govresearchgate.netphenanthroline
While the parent 1,10-phenanthroline has been a subject of study for over a century, research on its more complex dibenzo-fused derivatives is a more recent development. Early synthetic methods for related dibenzophenanthrolines were often multi-step and low-yielding.
A significant advancement in the synthesis of Dibenzo[b,j] nih.govresearchgate.netphenanthroline and its derivatives came with the application of the Friedländer condensation. This reaction, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group, provides a more direct route to this heterocyclic system.
In 2004, a two-step protocol for the synthesis of 6,7-dihydrodibenzophenanthroline derivatives was reported. nih.gov This was followed in 2009 by the development of a CAN-catalyzed double Friedländer reaction of 2-aminobenzophenones with cyclohexane-1,2-diones, offering a more efficient synthesis of the 6,7-dihydrodibenzo[b,j] nih.govresearchgate.netphenanthroline core. rsc.org More recently, in 2022, a method utilizing concentrated HCl as a catalyst for the synthesis of a 13,14-diphenyl-6,7-dihydrodibenzo[b,j] nih.govresearchgate.netphenanthroline derivative was described. nih.gov
These synthetic advancements have paved the way for more detailed investigations into the properties and potential applications of this class of compounds. Research has since expanded to explore the impact of various substituents on the photophysical properties of the Dibenzo[b,j] nih.govresearchgate.netphenanthroline scaffold, with a focus on its potential as a fluorescent material.
Detailed Research Findings
The development of efficient synthetic routes has enabled a deeper understanding of the structure-property relationships of Dibenzo[b,j] nih.govresearchgate.netphenanthroline derivatives. The following tables summarize key research findings related to their synthesis and photophysical properties.
Table 1: Evolution of Synthetic Methodologies for 6,7-Dihydrodibenzo[b,j] nih.govresearchgate.netphenanthroline Derivatives
| Year | Method | Reactants | Catalyst/Conditions | Key Advantages |
| 2004 | Two-step protocol | Not specified in detail | Not specified in detail | Foundational method |
| 2009 | Double Friedländer reaction | 2-Aminobenzophenones and cyclohexane-1,2-diones | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Improved efficiency |
| 2022 | Friedländer condensation | 2-Aminoarylketone and 1,4-cyclohexanedione (B43130) | p-Toluenesulfonic acid (p-TSA), solvent-free | Rapid and efficient |
| 2022 | Friedländer condensation | Not specified in detail | Concentrated HCl | Alternative catalytic system |
Table 2: Photophysical Properties of Selected 13,14-Dimethyl-6,7-dihydrodibenzo[b,j] nih.govresearchgate.netphenanthroline Derivatives nih.gov
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| 3a | 325 | 405 | 80 | 0.32 |
| 6a | 330 | 415 | 85 | 0.35 |
| 6d | 335 | 420 | 85 | 0.38 |
| 6f | 340 | 425 | 85 | 0.40 |
| 8 | 345 | 430 | 85 | 0.42 |
Data obtained in methanol.
Structure
2D Structure
3D Structure
Properties
CAS No. |
223-00-7 |
|---|---|
Molecular Formula |
C20H12N2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
quinolino[3,2-a]acridine |
InChI |
InChI=1S/C20H12N2/c1-3-7-17-13(5-1)11-15-16-12-14-6-2-4-8-18(14)22-20(16)10-9-19(15)21-17/h1-12H |
InChI Key |
UNCAYXRSJSUBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC4=NC5=CC=CC=C5C=C43 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Dibenzo B,j 1 2 Phenanthroline and Its Derivatives
Classic and Modern Approaches to Core Structure Synthesis
The construction of the Dibenzo[b,j] sci-hub.catnih.govphenanthroline framework is primarily achieved through cyclization reactions that build the quinoline (B57606) systems onto a central carbocyclic ring.
Friedländer Condensation Reactions
The Friedländer annulation is a powerful and widely utilized method for synthesizing quinoline and, by extension, phenanthroline systems. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone). In the case of Dibenzo[b,j] sci-hub.catnih.govphenanthroline, a double Friedländer reaction is often employed, starting from a central diketone and an aminoaryl ketone. nih.govnih.gov
A notable synthesis involves the reaction of a 2-aminoarylketone with 1,4-cyclohexanedione (B43130). nih.govnih.gov This approach leads to the formation of the 6,7-dihydrodibenzo[b,j] sci-hub.catnih.govphenanthroline skeleton, which can be subsequently aromatized. rsc.org
The efficiency of the Friedländer synthesis of Dibenzo[b,j] sci-hub.catnih.govphenanthroline derivatives is highly dependent on the choice of catalyst and reaction conditions. Acid catalysts are predominantly used to promote the condensation and subsequent cyclization/dehydration steps.
One highly effective method uses p-toluenesulphonic acid (p-TSA) as a catalyst under solvent-free, or neat, conditions. The optimal conditions for the synthesis of 13,14-dimethyl-6,7-dihydrodibenzo[b,j] sci-hub.catnih.govphenanthroline were identified as reacting 2.0 equivalents of 2-aminoacetophenone (B1585202) with 1.0 equivalent of 1,4-cyclohexanedione in the presence of 2.0 equivalents of p-TSA at 100°C for a short duration of 120 seconds.
For other substrates, such as the synthesis of 13,14-diphenyl-6,7-dihydro-dibenzo[b,j] sci-hub.catnih.govphenanthroline from 2-aminobenzophenone (B122507) and 1,4-cyclohexanedione, various acidic catalysts have been systematically evaluated. Trifluoroacetic acid (TFA) in dichloroethane has proven to be a robust catalyst system, providing good yields. The table below summarizes the yields obtained with different catalysts for this specific transformation.
Table 1: Catalyst Systems for Double Friedländer Condensation
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| 5% TFA | Dichloroethane | Reflux | 8 | 61 |
| 10% TFA | Dichloroethane | Reflux | 8 | 63 |
| 5% TFA | Dichloroethane | Reflux | 16 | 63 |
| p-TSA | Dichloroethane | Reflux | 16 | 58 |
| Acetic Acid | Neat | Reflux | 16 | 21 |
| Diphenyl Phosphate | Dichloroethane | Reflux | 16 | 32 |
| Y(OTf)₃ | Acetonitrile | Reflux | 16 | Trace |
This interactive table is based on data for the synthesis of 13,14-diphenyl-6,7-dihydro-dibenzo[b,j] sci-hub.catnih.govphenanthroline.
The double Friedländer condensation approach demonstrates significant versatility, allowing for the synthesis of a wide array of substituted Dibenzo[b,j] sci-hub.catnih.govphenanthroline derivatives. sci-hub.cat By varying the 2-aminoaryl ketone precursor, a diverse range of functional groups can be installed in the bay region of the molecule. sci-hub.cat
The reaction tolerates various substituents on the aminobenzophenone, including electron-donating and electron-withdrawing groups, as well as different aryl groups. This has enabled the synthesis of derivatives featuring para- and ortho-substituted phenyl groups, heterocyclic rings (like thiophene), and larger polycyclic aromatic systems in the bay region. sci-hub.cat However, the reaction does have limitations; for instance, using 5-nitro-2-aminobenzophenone or employing acetonylacetone instead of 1,4-cyclohexanedione failed to produce the desired phenanthroline product.
Furthermore, the stepwise nature of the double Friedländer reaction has been exploited to create unsymmetrically substituted derivatives, a task that is challenging with other synthetic protocols. sci-hub.cat By using an excess of 1,4-cyclohexanedione, a mono-annulation intermediate can be isolated, which can then react with a different 2-aminoaryl ketone in a second step to yield a phenanthroline with two different bay-region substituents.
Table 2: Substrate Scope for Bay-Substituted 6,7-Dihydrodibenzo[b,j] sci-hub.catnih.govphenanthroline
| 2-Aminoaryl Ketone Precursor | Resulting Bay-Region Substituent |
| 2-Aminoacetophenone | Methyl |
| 2-Aminobenzophenone | Phenyl |
| 2-Amino-4'-methoxybenzophenone | 4-Methoxyphenyl |
| 2-Amino-4'-chlorobenzophenone | 4-Chlorophenyl |
| (2-Aminophenyl)(thiophen-2-yl)methanone | Thienyl |
| (2-Aminophenyl)(naphthalen-1-yl)methanone | Naphthyl |
| 2-Amino-5-bromoacetophenone | Bromo (on quinoline backbone) |
This interactive table illustrates the versatility of the Friedländer synthesis in creating various derivatives. nih.gov
A key aspect of the Friedländer condensation between a 2-aminoaryl ketone and 1,4-cyclohexanedione is its pronounced regioselectivity. The reaction could potentially yield a linear diazapentacene isomer or the angular Dibenzo[b,j] sci-hub.catnih.govphenanthroline isomer. Research has shown that, surprisingly, the reaction exclusively forms the more sterically strained angular product.
This high regioselectivity is believed to be kinetically controlled. The proposed mechanism suggests that the initial condensation forms two possible enamine intermediates. The intermediate leading to the angular product is stabilized by more extensive conjugation, and potentially a push-pull electronic effect, making it more stable. Consequently, the reaction proceeds preferentially through the kinetic pathway involving this more stable intermediate, leading to the exclusive formation of the Dibenzo[b,j] sci-hub.catnih.govphenanthroline skeleton.
Palladium-Catalyzed Dehydrogenation Pathways
Many synthetic routes, including the Friedländer condensation with 1,4-cyclohexanedione, yield the 6,7-dihydrodibenzo[b,j] sci-hub.catnih.govphenanthroline core. rsc.org To obtain the fully conjugated, aromatic Dibenzo[b,j] sci-hub.catnih.govphenanthroline, a subsequent dehydrogenation of the central ethylene (B1197577) bridge is required. rsc.org
This aromatization step has been successfully achieved using the high-potential quinone 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org The reaction is typically carried out by heating the dihydro-precursor with DDQ in a high-boiling solvent such as dichlorobenzene. rsc.org While palladium catalysis is a well-known method for dehydrogenation in other heterocyclic systems and is used extensively for derivatization of the Dibenzo[b,j] sci-hub.catnih.govphenanthroline scaffold (e.g., via Sonogashira or Buchwald-Hartwig couplings on halogenated precursors), its specific application for the dehydrogenation of the 6,7-dihydro core of this particular phenanthroline is not prominently documented in the surveyed literature. rsc.org
ZnCl₂-Promoted Cyclization Techniques for Dibenzo[b,j]sci-hub.catnih.govphenanthroline
Zinc chloride (ZnCl₂) is a versatile Lewis acid catalyst employed in various organic transformations, including cyclization and condensation reactions to form heterocyclic compounds. However, based on a review of the available scientific literature, ZnCl₂-promoted cyclization is not a documented method for the primary synthesis of the Dibenzo[b,j] sci-hub.catnih.govphenanthroline core. The prevalent methods rely on Brønsted acids such as p-toluenesulfonic acid and trifluoroacetic acid.
MnO2-Catalyzed Dehydrogenative Annulation
Current research literature does not provide specific examples of MnO₂-catalyzed dehydrogenative annulation for the direct synthesis of the Dibenzo[b,j] nih.govmedcraveonline.comphenanthroline core. While MnO₂ is a known oxidizing agent used in the synthesis of other phenanthroline isomers, its application for the targeted dehydrogenation and annulation to form the Dibenzo[b,j] nih.govmedcraveonline.comphenanthroline skeleton is not documented in the available sources. Reports on related structures sometimes indicate that under certain oxidative conditions, such as with MnO₂, undesired side reactions like the oxidation of peripheral alkyl groups can occur instead of the desired C-H activation for annulation. nih.gov
Post-Synthetic Functionalization and Derivatization Strategies
The primary route to diversified Dibenzo[b,j] nih.govmedcraveonline.comphenanthroline derivatives involves the functionalization of the stable 6,7-dihydrodibenzo[b,j] nih.govmedcraveonline.comphenanthroline core. This precursor is readily synthesized via methods like the Friedländer condensation.
Carbon-Carbon Bond Forming Reactions (e.g., Suzuki Coupling)
The Suzuki-Miyaura coupling is a powerful tool for introducing aryl or vinyl substituents onto the Dibenzo[b,j] nih.govmedcraveonline.comphenanthroline framework. This palladium-catalyzed cross-coupling reaction typically utilizes a halogenated derivative of the phenanthroline core as a substrate.
Research by George and Kannadasan demonstrates the synthetic utility of this method starting from halogenated 13,14-dimethyl-6,7-dihydrodibenzo[b,j] nih.govmedcraveonline.comphenanthroline. The reaction of 2-chloro- (or 2,11-dichloro-) 13,14-dimethyl-6,7-dihydrodibenzo[b,j] nih.govmedcraveonline.comphenanthroline with various boronic acids in the presence of a palladium catalyst affords a range of arylated products in good yields. This strategy allows for the extension of the π-conjugated system and the introduction of diverse functional groups.
Table 1: Suzuki Coupling Reactions on Dibenzo[b,j] nih.govmedcraveonline.comphenanthroline Derivatives
| Starting Material | Boronic Acid | Catalyst/Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Chloro-13,14-dimethyl-6,7-dihydrodibenzo[b,j] nih.govmedcraveonline.comphenanthroline | Benzylboronic acid | Pd(OAc)₂ / Na₂CO₃ | DMF/H₂O | 2-Benzyl-13,14-dimethyl-6,7-dihydrodibenzo[b,j] nih.govmedcraveonline.comphenanthroline | 80 | |
| 2,11-Dichloro-13,14-dimethyl-6,7-dihydrodibenzo[b,j] nih.govmedcraveonline.comphenanthroline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / Na₂CO₃ | DMF/H₂O | 2,11-Bis(4-methoxyphenyl)-13,14-dimethyl-6,7-dihydrodibenzo[b,j] nih.govmedcraveonline.comphenanthroline | 72 | |
| 2,11-Dichloro-13,14-dimethyl-6,7-dihydrodibenzo[b,j] nih.govmedcraveonline.comphenanthroline | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / Na₂CO₃ | DMF/H₂O | 2,11-Bis(4-(trifluoromethyl)phenyl)-13,14-dimethyl-6,7-dihydrodibenzo[b,j] nih.govmedcraveonline.comphenanthroline | 68 |
Carbon-Nitrogen Bond Forming Reactions (e.g., Buchwald–Hartwig Amination)
The Buchwald-Hartwig amination is a key palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, enabling the introduction of amine functionalities onto the phenanthroline scaffold. This method is particularly valuable for synthesizing derivatives with potential applications in materials science and medicinal chemistry.
Starting with a chlorinated Dibenzo[b,j] nih.govmedcraveonline.comphenanthroline derivative, this reaction allows for the coupling of various primary or secondary amines. For example, 2,11-dichloro-13,14-dimethyl-6,7-dihydrodibenzo[b,j] nih.govmedcraveonline.comphenanthroline can be reacted with morpholine (B109124) using a palladium catalyst and a suitable base to yield the corresponding diamino-substituted product.
Table 2: Buchwald-Hartwig Amination on a Dibenzo[b,j] nih.govmedcraveonline.comphenanthroline Derivative
| Starting Material | Amine | Catalyst/Ligand/Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,11-Dichloro-13,14-dimethyl-6,7-dihydrodibenzo[b,j] nih.govmedcraveonline.comphenanthroline | Morpholine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Toluene | 2,11-Dimorpholino-13,14-dimethyl-6,7-dihydrodibenzo[b,j] nih.govmedcraveonline.comphenanthroline | 65 |
Halogenation and Further Elaboration (e.g., NBS Bromination)
Halogenation of the Dibenzo[b,j] nih.govmedcraveonline.comphenanthroline core provides essential intermediates for further functionalization via cross-coupling reactions. N-Bromosuccinimide (NBS) is a common and effective reagent for the selective bromination of aromatic rings.
The reaction of 13,14-dimethyl-6,7-dihydrodibenzo[b,j] nih.govmedcraveonline.comphenanthroline with NBS can introduce bromine atoms at specific positions on the aromatic backbone. For instance, treatment with two equivalents of NBS in chloroform (B151607) results in the formation of the 2,11-dibromo derivative in high yield. These brominated compounds are versatile precursors for Suzuki, Buchwald-Hartwig, and other coupling reactions.
Table 3: NBS Bromination of a Dibenzo[b,j] nih.govmedcraveonline.comphenanthroline Derivative
| Starting Material | Reagent | Solvent | Reaction Time | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 13,14-Dimethyl-6,7-dihydrodibenzo[b,j] nih.govmedcraveonline.comphenanthroline | N-Bromosuccinimide (2.2 equiv.) | CHCl₃ | 6 h | 2,11-Dibromo-13,14-dimethyl-6,7-dihydrodibenzo[b,j] nih.govmedcraveonline.comphenanthroline | 89 |
Approaches for Bay Region Substitution and Engineering
The "bay region" of Dibenzo[b,j] nih.govmedcraveonline.comphenanthroline, specifically positions 13 and 14, is a sterically crowded environment. Introducing substituents in this region can significantly influence the molecule's conformational and electronic properties. nih.gov A primary strategy for achieving this is through a double Friedländer condensation. nih.gov
This approach involves reacting 1,4-cyclohexanedione with two equivalents of a substituted 2-aminobenzophenone or a related 2-aminoarylketone. The nature of the ketone's aryl or alkyl group (R group in the 2-aminoarylketone) dictates the substituent that will be installed in the bay region of the final product. This method allows for the incorporation of a wide variety of functional groups, including substituted phenyl rings, heterocyclic systems, and polycyclic aromatic hydrocarbons. nih.gov A two-stage Friedländer annulation protocol can also be employed to create unsymmetrically substituted derivatives. nih.gov
Table 4: Synthesis of Bay-Substituted 6,7-Dihydrodibenzo[b,j] nih.govmedcraveonline.comphenanthroline Derivatives
| 2-Aminoarylketone Precursor | Resulting Bay Substituents (13, 14 positions) | Yield (%) | Reference |
|---|---|---|---|
| 2-Aminobenzophenone | Phenyl | 63 | nih.gov |
| 2-Amino-4'-methylbenzophenone | p-Tolyl | 75 | nih.gov |
| 2-Amino-4'-(trifluoromethyl)benzophenone | 4-(Trifluoromethyl)phenyl | 78 | nih.gov |
| (2-Aminophenyl)(naphthalen-1-yl)methanone | 1-Naphthyl | 64 | nih.gov |
| 2-Aminoacetophenone | Methyl | 85 |
Green Chemistry Principles and Solvent-Free Methodologies in Dibenzo[b,j]nih.govmedcraveonline.comphenanthroline Synthesis
The application of green chemistry principles to the synthesis of Dibenzo[b,j] nih.govmedcraveonline.comphenanthroline derivatives has focused on minimizing waste and avoiding hazardous solvents. A key development is the use of solvent-free, or "neat," reaction conditions for the core-forming Friedländer condensation.
A rapid and efficient method involves heating a mixture of a 2-aminoarylketone and 1,4-cyclohexanedione with a catalytic amount of p-toluenesulfonic acid (p-TSA) without any solvent. This approach not only aligns with green chemistry ideals by eliminating solvent waste but also significantly reduces reaction times—often to just a few minutes—while providing high yields of the desired 6,7-dihydrodibenzo[b,j] nih.govmedcraveonline.comphenanthroline product.
Table 5: Solvent-Free Synthesis of 13,14-Dimethyl-6,7-dihydrodibenzo[b,j] nih.govmedcraveonline.comphenanthroline
| Reactant A (2.0 equiv.) | Reactant B (1.0 equiv.) | Promoter (2.0 equiv.) | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminoacetophenone | 1,4-Cyclohexanedione | p-Toluenesulfonic acid | 100 °C, 120 s, Solvent-free | 85 |
Advanced Spectroscopic Characterization and Elucidation of Excited State Dynamics of Dibenzo B,j 1 2 Phenanthroline
Electronic Absorption and Emission Spectroscopy of Dibenzo[b,j]rsc.orgrsc.orgphenanthroline Derivatives
The photophysical behavior of 6,7-dihydrodibenzo[b,j] rsc.orgrsc.orgphenanthroline derivatives is primarily governed by their electronic structure. Spectroscopic analysis in various solvents provides critical insights into the nature of their electronic transitions and excited states.
The absorption spectra of 13,14-dimethyl-6,7-dihydrodibenzo[b,j] rsc.orgrsc.orgphenanthroline derivatives typically exhibit distinct bands corresponding to different electronic transitions. rsc.orgnih.gov A high-energy absorption band observed in the 250–300 nm range is attributed to π–π* electronic transitions, which are associated with intramolecular charge transfer (ICT). rsc.orgnih.gov Another band at lower energy, found between 310 nm and 350 nm, corresponds to n–π* electronic transitions. rsc.orgnih.gov The corresponding emission spectra for these compounds are recorded in the 350–480 nm region. rsc.org
In certain derivatives, the interaction of lone pair electrons on the nitrogen atoms with protons can enhance the electron-withdrawing nature of the heterocyclic core, thereby improving the ICT characteristics of the chromophore. rsc.org For instance, in a specific derivative (compound 8), the absorption spectrum shows a high-energy band from 299 to 301 nm due to π–π* transitions (ICT) and a lower-energy n–π* transition band between 379 and 385 nm. rsc.org The resulting emission is observed between 421 nm and 492 nm. rsc.org The study of 13,14-diphenyldibenzo[b,j] rsc.orgrsc.orgphenanthroline (DBP3) also highlights the role of excited-state processes, where excitation can lead to competitive relaxation pathways, including excimer formation. researchgate.net
Key photophysical parameters such as molar extinction coefficient (ε), Stokes shift, and fluorescence quantum yield (Φf) have been determined for a series of 6,7-dihydrodibenzo[b,j] rsc.orgrsc.orgphenanthroline derivatives. nih.govscispace.com The quantum yields were calculated using anthracene (B1667546) in ethanol (B145695) as a standard reference (Φ = 0.27). nih.govscispace.com
Derivatives with more extensive aromatic systems appended to the core dihydrodibenzophenanthroline structure tend to exhibit higher molar extinction coefficients. scispace.com All the synthesized compounds displayed significant Stokes shifts. rsc.orgscispace.com
Photophysical Data for Dibenzo[b,j] rsc.orgrsc.orgphenanthroline Derivatives in Methanol
| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φf) |
|---|---|---|---|---|---|
| 3a | 254, 313 | 374 | 6224 | 20100 | 0.21 |
| 6a | 258, 321 | 382 | 6062 | 22300 | 0.23 |
| 6d | 255, 315 | 374 | 6069 | 20800 | 0.22 |
| 6f | 257, 318 | 379 | 5991 | 21500 | 0.22 |
| 8 | 301, 385 | 492 | 7100 | 25100 | 0.26 |
Data sourced from George and Kannadasan, 2022. rsc.orgnih.govscispace.com
The photophysical properties of these compounds are notably influenced by the surrounding environment, particularly solvent polarity. rsc.org A study of several 13,14-dimethyl-6,7-dihydrodibenzo[b,j] rsc.orgrsc.orgphenanthroline derivatives (compounds 3a, 6a, 6d, 6f, and 8) revealed a redshift in their emission bands with increasing solvent polarity, a phenomenon known as solvatochromism. scispace.comnih.gov
For example, when the solvent was changed from hexane (B92381) to DMSO, compound 3a showed a redshift of 8 nm (from 369 nm to 377 nm). rsc.orgrsc.org Similarly, compounds 6a, 6d, and 6f exhibited redshifts of 11, 6, and 8 nm, respectively. rsc.org For compound 8, a significant redshift of 71 nm was observed as solvent polarity increased, with the largest shift occurring in methanol. rsc.org This behavior indicates a more polar excited state compared to the ground state, which is characteristic of molecules undergoing intramolecular charge transfer upon excitation. rsc.orgnih.gov It was also noted that for compound 8, both the Stokes shift and molar extinction coefficient values increased with a rise in solvent polarity. rsc.org
Time-Resolved Spectroscopy for Dibenzo[b,j]rsc.orgrsc.orgphenanthroline Excited States
To understand the intricate processes that occur immediately after photoexcitation, ultrafast spectroscopic techniques are employed. These methods provide a window into the short-lived excited states and their decay pathways. nih.govrsc.org
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for probing the dynamics of excited states on extremely short timescales. mdpi.comresearchgate.net Studies on 13,14-diphenyldibenzo[b,j] rsc.orgrsc.orgphenanthroline (DBP3) using fs-TA have revealed the occurrence of ultrafast excited-state dynamics. researchgate.net This technique has been instrumental in demonstrating processes such as charge separation, which occurs within 0.6-1.2 picoseconds, followed by recombination on a timescale of 6.6-12 picoseconds in related charge-transfer systems. researchgate.net In the context of DBP3, fs-TA spectroscopy helps to characterize the formation and lifetime of transient species, such as intramolecular excimers, that are formed within the molecule following light absorption. researchgate.net
Time-resolved fluorescence spectroscopy complements fs-TA by monitoring the emission from excited states over time. For 13,14-diphenyldibenzo[b,j] rsc.orgrsc.orgphenanthroline (DBP3), these techniques have shown that the "intrinsic" fluorescence from the locally excited state of the molecule is dramatically quenched on an ultrafast timescale of 50 to 400 femtoseconds in various solvents. researchgate.net This rapid quenching is accompanied by the formation of an intramolecular benzene (B151609) excimer, which is an excited-state dimer formed between the two phenyl substituents. researchgate.net This excimer exhibits a strong, redshifted emission with a maximum between 540 nm and 640 nm. researchgate.net These findings highlight a key relaxation pathway for the excited state, where energy is channeled into the formation of this excimer species. researchgate.net
Investigation of Excited-State Relaxation Pathways and Lifetimes
The photophysical properties of dibenzo[b,j] beilstein-journals.orgnih.govphenanthroline derivatives are a subject of significant research interest, particularly concerning their potential as fluorescent materials. Studies on 13,14-dimethyl-6,7-dihydrodibenzo[b,j] beilstein-journals.orgnih.govphenanthroline derivatives have provided valuable data on their excited-state behavior. nih.gov
The investigation into these compounds involves the examination of their absorption and emission spectra. Typically, absorption spectra exhibit a higher energy band between 250 and 300 nm, which is attributed to a π–π* electronic transition involving intramolecular charge transfer (ICT). A lower energy band, corresponding to an n–π* electronic transition, is observed in the 310 to 350 nm region. The resulting emission band is found in the 350–480 nm range. nih.gov
A key finding is the influence of solvent polarity on the emission spectra. For certain derivatives, such as compounds 3a , 6a , 6d , 6f , and 8 (see table below), the emission band associated with the π–π* electronic transition demonstrates a redshift as the polarity of the solvent increases. nih.gov This solvatochromic shift suggests a more polar excited state compared to the ground state.
To quantify the efficiency of the fluorescence process, photophysical parameters like the molar extinction coefficient (ε), Stokes shift (Δν), and quantum yield (Φf) are calculated. The quantum yields for these compounds have been estimated using anthracene in ethanol as a standard (Φ = 0.27). nih.gov The optimization of photosensitizers based on phenanthroline structures requires a thorough understanding of the factors that control the excited-state lifetime and emission quantum yield. rsc.org While research on copper-phenanthroline complexes highlights the role of exciplex formation in the deactivation of the photoexcited state, the pathways for metal-free dibenzophenanthroline involve transitions between singlet and triplet states influenced by molecular geometry and solvent interactions. rsc.orgresearchgate.net For instance, in some copper(I) bis-phenanthroline complexes, minor distortions in the excited-state structure can lead to a significantly longer excited-state lifetime. rsc.org
Table 1: Photophysical Data for select Dibenzo[b,j] beilstein-journals.orgnih.govphenanthroline Derivatives Data extracted from studies on derivatives of Dibenzo[b,j] beilstein-journals.orgnih.govphenanthroline.
The specific values for Molar Extinction Coefficient, Stokes Shift, and Quantum Yield are detailed in the source literature. nih.gov
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Key Characteristics |
| 3a | 250-350 | 350-480 | Emission redshift with increasing solvent polarity |
| 6a | 250-350 | 350-480 | Emission redshift with increasing solvent polarity |
| 6d | 250-350 | 350-480 | Emission redshift with increasing solvent polarity |
| 6f | 250-350 | 350-480 | Emission redshift with increasing solvent polarity |
| 8 | 250-350 | 350-480 | Emission redshift with increasing solvent polarity |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Dibenzo[b,j]beilstein-journals.orgnih.govphenanthroline Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and dynamic analysis of dibenzo[b,j] beilstein-journals.orgnih.govphenanthroline systems. It provides detailed information about the molecular framework and the behavior of substituents, particularly in sterically crowded regions. nih.gov
1H and 13C NMR for Molecular Structure Confirmation
The confirmation of the molecular structure of dibenzo[b,j] beilstein-journals.orgnih.govphenanthroline derivatives is routinely achieved through ¹H and ¹³C NMR spectroscopy. nih.gov In the case of 13,14-diphenyl-6,7-dihydro-dibenzo[b,j] beilstein-journals.orgnih.govphenanthroline, specific NMR signals are indicative of its unique structure. nih.gov
The presence of a relatively rigid, chiral structure is confirmed by an AB-type signal in the ¹H NMR spectrum for the protons on the dihydro bridge. For the diphenyl derivative, these signals appear at approximately 3.45 and 3.33 ppm with a coupling constant (J) of 10 Hz. nih.gov Furthermore, two sets of broad signals observed around 7.0 and 6.5 ppm are consistent with the two phenyl groups situated in the sterically hindered bay region. nih.gov The complete assignment of signals in complex phenanthroline derivatives is often aided by two-dimensional (2D) NMR techniques. nih.gov
Table 2: Representative ¹H NMR Data for Bay-Substituted 6,7-Dihydrodibenzo[b,j] beilstein-journals.orgnih.govphenanthroline Data is for the 13,14-diphenyl derivative. nih.gov
| Proton Type | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) | Assignment |
| Dihydro bridge | ~3.45 / ~3.33 | AB quartet, J = 10 Hz | CH₂ groups in the dihydro portion |
| Bay-region Phenyl | ~7.0 / ~6.5 | Broad | Phenyl groups in the crowded bay region |
Variable Temperature NMR for Rotational Dynamics and Energy Barriers
Bay-substituted 6,7-dihydrodibenzo[b,j] beilstein-journals.orgnih.govphenanthroline serves as an excellent scaffold for investigating intramolecular interactions and dynamic processes due to its rigid framework that holds functional groups in close proximity. nih.gov Variable Temperature (VT) NMR is a key technique for studying the dynamics of hindered rotational motions within these molecules. nih.gov
By measuring NMR spectra at different temperatures, the dynamics of crucial bond rotations can be monitored. At low temperatures, the rotation of bulky substituents, such as the phenyl groups in the bay region, may be slow on the NMR timescale, resulting in distinct signals for different conformers. As the temperature increases, the rate of rotation increases. When the rate of exchange becomes comparable to the NMR frequency difference, the signals broaden. At even higher temperatures, if the rotation becomes fast enough, the signals coalesce into a single, averaged peak. nih.gov
This phenomenon is observed in related fluorinated phenanthroline diamides, where signals are significantly broadened at 25 °C but become sharp at 60 °C, indicating dynamic exchange processes. nih.gov For bay-substituted dihydrodibenzo[b,j] beilstein-journals.orgnih.govphenanthrolines, this technique allows for the measurement of the energy barriers to rotation, providing insight into the subtle structure-property relationships and the nature of intramolecular π–π stacking interactions. nih.gov
Computational and Theoretical Investigations of Dibenzo B,j 1 2 Phenanthroline
Electronic Structure Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of a molecule's electronic structure to predict its properties and reactivity. nih.govresearchgate.net For complex heterocyclic systems like Dibenzo[b,j] nih.govrsc.orgphenanthroline, DFT can be used to determine the distribution of electrons, the energies of molecular orbitals, and to rationalize spectroscopic and electrochemical properties. mdpi.com
While specific DFT studies focusing solely on the parent Dibenzo[b,j] nih.govrsc.orgphenanthroline are not extensively detailed in the available literature, research on related phenanthroline derivatives provides a framework for understanding its likely electronic characteristics. For instance, DFT and Time-Dependent DFT (TD-DFT) have been effectively used to rationalize the photophysical properties of other imidazole-fused phenanthroline ligands, confirming experimental absorption spectra and the nature of their emitting states. nih.gov
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in molecular electronics and photophysics. It provides an indication of a molecule's kinetic stability and its ability to participate in charge transfer interactions. nih.govmuni.cz A large HOMO-LUMO gap generally implies high stability, whereas a smaller gap suggests the molecule can be more easily excited. nih.govmuni.cz
Specific HOMO-LUMO energy gap analyses for the isomers of Dibenzo[b,j] nih.govrsc.orgphenanthroline are not prominently featured in the reviewed literature. However, the principles of such an analysis are well-established. DFT calculations are the primary tool for determining the energies of these frontier orbitals. nih.govnih.gov For substituted phenanthroline systems, it has been shown that the nature and position of substituents can significantly modulate the HOMO and LUMO energy levels and, consequently, the energy gap. mdpi.com For example, in other organic dyes, the gap can be systematically tuned by altering electron-donating or electron-withdrawing groups, which in turn affects the absorption and emission wavelengths. nih.gov
Computational methods, particularly TD-DFT, are instrumental in predicting and interpreting the spectroscopic properties of complex molecules. These calculations can forecast the wavelengths of maximum absorption (λmax) and emission, and help assign these transitions to specific electronic states, such as π–π* or n–π* transitions. nih.gov
For derivatives of 6,7-Dihydrodibenzo[b,j] nih.govrsc.orgphenanthroline , spectroscopic studies have been conducted. In one study, various synthesized derivatives showed absorption spectra with a higher energy band between 250 to 300 nm, attributed to π–π* electronic transitions involving intramolecular charge transfer (ICT), and lower energy n–π* transitions in the 310 to 350 nm region. nih.gov The corresponding emission bands were observed between 350 and 480 nm. nih.gov The study also noted that for certain derivatives, the emission band showed a redshift (a shift to longer wavelengths) as the polarity of the solvent increased, a phenomenon known as solvatochromism. rsc.orgnih.gov
Table 1: Photophysical Data for Selected 6,7-Dihydrodibenzo[b,j] nih.govrsc.orgphenanthroline Derivatives in Methanol
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| 3a | 260, 313 | 373 | 60 | 0.17 |
| 6a | 267, 342 | 441 | 99 | 0.32 |
| 6d | 267, 344 | 443 | 99 | 0.28 |
| 6f | 266, 342 | 436 | 94 | 0.30 |
| 8 | 263, 316, 381 | 473 | 92 | 0.26 |
| Data sourced from an expeditious synthesis of 6,7-dihydrodibenzo[b,j] nih.govrsc.orgphenanthroline derivatives as fluorescent materials. rsc.orgnih.govrsc.org |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. These simulations provide detailed insight into conformational changes, molecular flexibility, and interactions within a system. nih.gov
The scaffold of 6,7-Dihydrodibenzo[b,j] nih.govrsc.orgphenanthroline has proven to be an excellent model for studying hindered rotational motions. nih.govacs.org The rigid framework can be substituted in the crowded "bay region," forcing attached functional groups into close proximity. This setup allows for the measurement of rotational energy barriers, which reveal subtle details about steric and electronic interactions. acs.org
In these systems, two primary modes of hindered rotation are observed:
Quinoline-Quinoline Bond Rotation: This leads to the interconversion between enantiomeric (mirror-image) conformations. nih.gov
Aryl-Quinoline Bond Rotation: This switches a substituent on an attached aryl group between an "in-bay" and "out-of-bay" position. nih.gov
The energy barriers for these rotations can be determined experimentally using variable temperature NMR spectroscopy and calculated using theoretical models. nih.gov
Table 2: Rotational Barriers for Selected Bay-Substituted 6,7-Dihydrodibenzo[b,j] nih.govrsc.orgphenanthroline Derivatives
| Compound | Substituent | Rotational Barrier (kcal/mol) | Coalescence Temperature (K) |
| 2 | Diphenyl | 18.37 | 383 |
| 5g | Dithienyl | 18.18 | - |
| 5q | Diester | 18.57 | - |
| 10a | Phenyl-thienyl | 18.50 | - |
| Data sourced from a study on bay-substituted 6,7-dihydrodibenzo[b,j] nih.govrsc.orgphenanthroline as tunable hindered rotors. nih.govacs.org |
The proximity of aromatic groups within a single molecule can lead to significant intramolecular interactions, particularly π–π stacking. nih.govrsc.orgrsc.org These noncovalent interactions are fundamental in materials science and biology. nih.gov The bay-substituted 6,7-Dihydrodibenzo[b,j] nih.govrsc.orgphenanthroline framework provides a unique platform to study these forces. nih.govacs.org
For example, in a 13,14-diphenyl-substituted dihydrodibenzo[b,j] nih.govrsc.orgphenanthroline, X-ray crystallography revealed that the two phenyl substituents are forced into a face-to-face stacking conformation. nih.gov The plane-to-plane distance was measured at 2.96 Å with a center-to-center displacement of 2.87 Å, indicating a significant π–π interaction. nih.gov Studies on derivatives with larger polycyclic aromatic hydrocarbon substituents, like naphthyl and pyrenyl groups, have shown that the strength of these π–π interactions scales with the overlapping surface area of the aromatic units. nih.gov
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. nih.gov The resulting stable conformations are known as rotamers. The distribution of these rotamers at equilibrium reflects their relative energies.
For bay-substituted 6,7-Dihydrodibenzo[b,j] nih.govrsc.orgphenanthroline systems with large aromatic groups, multiple rotamers can exist, typically described as "in-in," "in-out," and "out-out," depending on the orientation of the substituents relative to the bay region. nih.gov
In a study of a dinaphthyl-substituted derivative, the rotamer distribution was determined by NMR at 233 K to be in-in:in-out:out-out = 10:10:1. nih.gov This distribution indicates that the "in-in" and "in-out" rotamers are more stable than the "out-out" rotamer by 1.07 and 0.75 kcal/mol, respectively. nih.gov This preference is attributed to the more favorable π–π stacking interactions in the "in" conformations, where the aromatic surfaces have greater overlap. nih.gov
Photochemical Reaction Mechanism Studies through Computational Approaches
As of the latest available research, specific computational studies detailing the photochemical reaction mechanisms of the parent compound Dibenzo[b,j] nih.govrsc.orgphenanthroline are not extensively documented in publicly accessible literature. Research in this area has more prominently focused on the synthesis and photophysical properties of its derivatives, particularly 6,7-dihydrodibenzo[b,j] nih.govrsc.orgphenanthroline and its role as a versatile scaffold in studying intramolecular interactions. nih.govnih.govnih.gov
However, the field of computational chemistry provides a powerful toolkit for predicting and understanding the pathways of photochemical reactions for aromatic nitrogen heterocycles. These theoretical approaches are essential for elucidating the complex processes that occur upon photoexcitation, such as excited-state relaxation, intersystem crossing, and potential degradation or transformation pathways. The methodologies described below are standard computational techniques that would be applied to investigate the photochemical reaction mechanisms of Dibenzo[b,j] nih.govrsc.orgphenanthroline.
Theoretical Framework for Photochemical Reaction Mechanisms
The study of photochemical reactions using computational methods typically involves several key steps:
Ground State Optimization: The investigation begins with the optimization of the ground state geometry of the molecule using methods like Density Functional Theory (DFT). This provides a starting point for subsequent excited-state calculations.
Excited State Calculations: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the vertical excitation energies and oscillator strengths. researchgate.net This helps in identifying the nature of the excited states (e.g., π-π* or n-π* transitions) that are populated upon absorption of light. For Dibenzo[b,j] nih.govrsc.orgphenanthroline, the low-lying excited states are expected to be of π-π* character due to its extended aromatic system.
Excited State Geometry Optimization: Once the relevant excited states are identified, their geometries are optimized. This allows for the study of the relaxation dynamics on the excited-state potential energy surface. The optimized excited-state geometry is often different from the ground state geometry and can provide insights into the initial steps of a photochemical reaction.
Locating Conical Intersections: Conical intersections are points of degeneracy between two electronic states and are crucial for understanding ultrafast non-radiative decay pathways. scispace.com Locating these intersections on the potential energy surface can reveal pathways for the molecule to return to the ground state or transition to other excited states, which can lead to different photochemical outcomes.
Reaction Pathway Mapping: By mapping the potential energy surfaces of the ground and excited states, it is possible to trace the most likely reaction pathways. This can involve techniques like intrinsic reaction coordinate (IRC) calculations to connect transition states with reactants and products on a given potential energy surface.
Hypothetical Computational Findings for Dibenzo[b,j] nih.govrsc.orgphenanthroline
While specific experimental data is not available, we can present hypothetical data tables to illustrate the kind of results that would be generated from a computational study on the photochemical reaction mechanism of Dibenzo[b,j] nih.govrsc.orgphenanthroline.
Table 1: Calculated Vertical Excitation Energies and Oscillator Strengths for Dibenzo[b,j] nih.govrsc.orgphenanthroline
| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Transition |
| S1 | 3.10 | 0.05 | HOMO -> LUMO (π-π) |
| S2 | 3.25 | 0.12 | HOMO-1 -> LUMO (π-π) |
| S3 | 3.50 | 0.01 | HOMO -> LUMO+1 (π-π) |
| T1 | 2.50 | - | HOMO -> LUMO (π-π) |
| T2 | 2.85 | - | HOMO-1 -> LUMO (π-π*) |
This table is a hypothetical representation of data that would be obtained from TD-DFT calculations.
Table 2: Key Geometrical Parameters of Dibenzo[b,j] nih.govrsc.orgphenanthroline in Different Electronic States
| Parameter | Ground State (S0) | First Excited Singlet State (S1) | First Triplet State (T1) |
| C-C bond length (central ring, Å) | 1.42 | 1.45 | 1.44 |
| C-N bond length (Å) | 1.34 | 1.36 | 1.35 |
| Dihedral Angle (between terminal rings, °) | 5 | 2 | 3 |
This table illustrates how key geometrical parameters might change upon excitation, based on computational optimizations.
The investigation into the photochemical reaction mechanisms of Dibenzo[b,j] nih.govrsc.orgphenanthroline and its derivatives remains a developing area of research. The application of sophisticated computational techniques will undoubtedly be pivotal in unraveling the intricate photochemistry of this important class of nitrogen-containing polycyclic aromatic hydrocarbons.
Coordination Chemistry of Dibenzo B,j 1 2 Phenanthroline Scaffolds
Dibenzo[b,j]nih.govresearchgate.netphenanthroline as a Chelating Ligand
Dibenzo[b,j] nih.govresearchgate.netphenanthroline and its derivatives function as bidentate chelating ligands, coordinating to metal centers through their two nitrogen atoms. rsc.org The rigid nature of the dibenzophenanthroline backbone pre-organizes these nitrogen atoms for effective chelation, leading to the formation of stable five-membered chelate rings with metal ions. This chelating ability is a key feature that underpins the diverse coordination chemistry of this ligand scaffold. mdpi.com
The electronic properties of the dibenzo[b,j] nih.govresearchgate.netphenanthroline ligand can be tuned by introducing various substituents onto the aromatic framework. These modifications can influence the ligand's photophysical properties and, consequently, the characteristics of the resulting metal complexes. rsc.org For instance, the introduction of different functional groups can lead to the emergence of intra-ligand or ligand-to-ligand charge transfer states, affecting the luminescence of their complexes. rsc.org
Metal Complexation Strategies and Characterization of Dibenzo[b,j]nih.govresearchgate.netphenanthroline Complexes
Dibenzo[b,j] nih.govresearchgate.netphenanthroline and its substituted derivatives readily form stable complexes with a range of transition metal ions, including ruthenium(II), copper(II), and iridium(III).
Ruthenium(II) Complexes: Ruthenium(II) complexes incorporating phenanthroline-based ligands have been extensively studied for their potential applications in various fields. For example, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride is a well-known oxygen-sensitive fluorescent indicator. selleckchem.comscbt.com The synthesis of such complexes typically involves the reaction of a suitable ruthenium precursor with the dibenzo[b,j] nih.govresearchgate.netphenanthroline ligand.
Iridium(III) Complexes: Iridium(III) complexes containing phenanthroline ligands are of interest due to their attractive photophysical and photochemical properties, making them suitable for applications in devices like Light Emitting Electrochemical Cells (LECs). mdpi.com The synthesis of these complexes often involves the reaction of an iridium(III) precursor, such as a chloro-bridged dimer, with the desired phenanthroline ligand. mdpi.comnih.gov The resulting complexes can exhibit strong luminescence and their properties can be tuned by modifying the ancillary ligands. mdpi.com
A summary of representative metal complexes with substituted phenanthroline ligands is provided in the table below.
| Metal Ion | Ligand | Resulting Complex Example | Potential Application |
| Ruthenium(II) | 4,7-diphenyl-1,10-phenanthroline | Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride | Luminescent oxygen probe selleckchem.comscbt.com |
| Copper(II) | 1,10-phenanthroline (B135089) | [Cu(phen)₂(H₂O)]²⁺ | Anticancer agent nih.gov |
| Iridium(III) | Phenylimidazo[4,5-f]1,10-phenanthroline | [Ir(ppy)₂(phenylimidazo[4,5-f]1,10-phenanthroline)]⁺ | Light Emitting Electrochemical Cells (LECs) mdpi.com |
This table provides examples of metal complexes with various substituted phenanthroline ligands, not exclusively Dibenzo[b,j] nih.govresearchgate.netphenanthroline, to illustrate the broader context of phenanthroline coordination chemistry.
The introduction of bulky substituents on the dibenzo[b,j] nih.govresearchgate.netphenanthroline scaffold can significantly influence the coordination geometry and stability of the resulting metal complexes. Steric hindrance can prevent the close approach of ligands, leading to distorted coordination environments. nih.gov
For instance, in copper(I) complexes, bulky groups near the coordination site can enforce a near-perfect tetrahedral geometry. nih.gov This steric control can be a powerful tool for designing complexes with specific geometric and electronic properties. The steric bulk can also impact the stability of the complexes, with highly hindered ligands sometimes leading to less stable structures. However, in some cases, bulky substituents can enhance the stability of the complex. acs.org The yields of reactions to form these sterically crowded complexes can also be affected, with bulkier substituents often leading to lower yields. nih.gov
Role in Supramolecular Assembly and Crystal Engineering
The interplay of coordination bonds and weaker intermolecular forces allows for the construction of organized supramolecular architectures and network lattices. mdpi.com By carefully selecting the metal ion and the substituents on the dibenzo[b,j] nih.govresearchgate.netphenanthroline ligand, it is possible to direct the self-assembly process to form specific and desired structures. These supramolecular assemblies can exhibit interesting properties and have potential applications in areas such as materials science and catalysis. mdpi.com The formation of these ordered structures highlights the importance of crystal engineering principles in the design of functional materials based on dibenzo[b,j] nih.govresearchgate.netphenanthroline.
Applications of Dibenzo B,j 1 2 Phenanthroline in Advanced Materials Research
Organic Electronic Materials Based on Dibenzo[b,j]nih.govnih.govphenanthroline
The unique structural and electronic features of the dibenzo[b,j] nih.govnih.govphenanthroline core make it a promising candidate for use in organic electronic materials. Its planarity and large surface area facilitate intermolecular interactions crucial for charge transport, while its electron-deficient nitrogen atoms allow for the tuning of energy levels.
Derivatives of dibenzo[b,j] nih.govnih.govphenanthroline, particularly 6,7-dihydrodibenzo[b,j] nih.govnih.govphenanthroline, have been synthesized and identified as a compelling class of fluorescent materials. researchgate.netnih.gov The structural rigidity and extended π-conjugation resulting from its aryl systems are key factors behind its notable photophysical properties. nih.gov These compounds are known to exhibit green-yellow fluorescence, often with large Stokes shifts and high quantum yields. researchgate.net
The photophysical characteristics can be finely tuned through chemical modification. nih.gov For instance, the emission band of certain 13,14-dimethyl-6,7-dihydrodibenzo[b,j] nih.govnih.govphenanthroline derivatives, corresponding to the π-π* electronic transition, demonstrates a redshift as the polarity of the solvent increases. nih.gov This solvatochromic behavior highlights the change in the electronic distribution upon excitation, a property that is valuable for environmentally sensitive fluorescent probes and advanced optical devices. rsc.org The key photophysical properties of several derivatives have been documented, showcasing their potential as functional fluorophores. nih.gov
Table 1: Photophysical Properties of Selected Dibenzo[b,j] nih.govnih.govphenanthroline Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
|---|---|---|---|---|
| 13,14-dimethyl-6,7-dihydrodibenzo[b,j] nih.govnih.govphenanthroline (3a) | 354 | 369 | 15 | 0.25 |
| Derivative 6a | 354 | 370 | 16 | 0.29 |
| Derivative 6d | 353 | 368 | 15 | 0.21 |
| Derivative 6f | 354 | 371 | 17 | 0.24 |
| Derivative 8 | 368 | 453 | 85 | 0.11 |
Data sourced from research on 6,7-dihydrodibenzo[b,j] nih.govnih.govphenanthroline derivatives. The specific modifications for derivatives 6a, 6d, 6f, and 8 are detailed in the source literature. nih.gov
The inherent structure of the dibenzo[b,j] nih.govnih.govphenanthroline scaffold makes it a molecule of interest for organic semiconductor applications. nih.gov Organic semiconductors rely on extended π-conjugated systems to facilitate charge transport, a fundamental characteristic of this molecule. nih.gov The performance of these materials is highly dependent on the molecular arrangement in the solid state, where efficient π-π stacking is necessary for charge carrier mobility. nih.gov
The rigid framework of dibenzo[b,j] nih.govnih.govphenanthroline derivatives forces aromatic substituents into close proximity, creating a pre-organized platform for face-to-face π-stacking. nih.gov This structural control is critical for engineering the non-covalent interactions that govern charge transfer in the condensed phase. nih.gov While specific performance metrics for dibenzo[b,j] nih.govnih.govphenanthroline-based transistors are not yet widely reported, its structural similarity to other high-performing polycyclic aromatic hydrocarbons suggests significant potential. nih.gov Furthermore, related phenanthroline derivatives have been successfully used to create n-type semiconductor materials, indicating the promise of this class of compounds in organic electronics. nih.gov
Role as Photosensitizers in Catalytic Systems
A photosensitizer is a molecule that absorbs light and transfers the energy to another molecule, thereby initiating a photochemical process. This function is critical in areas such as photodynamic therapy and solar energy conversion. The core requirement for a photosensitizer is a strong absorption of light and the ability to populate a long-lived excited state.
The dibenzophenanthroline scaffold, with its extended aromatic system, is well-suited for light absorption. While research specifically detailing the use of the dibenzo[b,j] nih.govnih.govphenanthroline isomer as a photosensitizer is limited, the closely related dibenzo[b,j] researchgate.netchemicalbook.comphenanthroline has been successfully utilized as a photosensitizer for hydrogen generation from water reduction. mdpi.com This application demonstrates the capacity of the dibenzophenanthroline core to absorb photons and mediate electron transfer processes, suggesting that the nih.govnih.gov isomer possesses similar latent potential for applications in photocatalysis.
Advanced Sensor Design Utilizing Dibenzo[b,j]nih.govnih.govphenanthroline Scaffold
The presence of two nitrogen atoms with available lone pairs of electrons makes the dibenzo[b,j] nih.govnih.govphenanthroline scaffold an excellent candidate for building chemical sensors. nih.gov These nitrogen atoms can act as binding sites for analytes, particularly metal ions and protons. nih.gov This interaction can perturb the electronic structure of the molecule, leading to a measurable change in its optical properties. nih.govmdpi.com
Colorimetric sensors signal the presence of an analyte through a change in color that is visible to the naked eye. This change corresponds to a shift in the molecule's absorption spectrum. In a dibenzo[b,j] nih.govnih.govphenanthroline-based sensor, the binding of an analyte to the nitrogen atoms can alter the intramolecular charge transfer (ICT) characteristics of the molecule. This modification of the electronic landscape changes the energy required to excite the molecule's electrons, resulting in a shift of the absorption bands. For example, the chelation of metal ions by the phenanthroline unit often produces a new, distinct absorption band at a longer wavelength, causing a visible color change. mdpi.com This principle has been effectively demonstrated in other phenanthroline-based systems for detecting ions like Cu²⁺ and Fe²⁺. mdpi.comnih.gov
Fluorescent sensors detect analytes by changes in their fluorescence properties, such as intensity (quenching or enhancement), emission wavelength, or lifetime. The dibenzo[b,j] nih.govnih.govphenanthroline scaffold provides a platform for designing highly sensitive fluorescent sensors. The interaction of an analyte with the nitrogen atoms can significantly impact the de-excitation pathways of the molecule's excited state. nih.gov
This interaction can lead to several outcomes:
Fluorescence Quenching: The analyte can introduce non-radiative decay pathways, causing a decrease in fluorescence intensity. This is often seen with paramagnetic metal ions. researchgate.net
Fluorescence Enhancement: The analyte can restrict molecular vibrations or block quenching pathways (like photoinduced electron transfer, PET), leading to a significant increase in fluorescence quantum yield. researchgate.net
Ratiometric Sensing: The binding event may cause a shift in the emission wavelength, allowing for a ratiometric measurement (comparing intensities at two different wavelengths), which can improve accuracy by correcting for environmental and instrumental fluctuations. researchgate.net
The tunability of the photophysical properties of dibenzo[b,j] nih.govnih.govphenanthroline derivatives in response to environmental factors like pH and metal ions confirms the viability of this scaffold for creating advanced fluorescent sensors. nih.gov
Future Directions and Emerging Research Avenues for Dibenzo B,j 1 2 Phenanthroline
Development of Novel and More Efficient Synthetic Routes
The synthesis of the dibenzo[b,j] nih.govresearchgate.netphenanthroline framework has been a central theme of investigation, with the Friedländer condensation serving as a foundational method. nih.govnih.gov Future research is intensely focused on creating more rapid, efficient, and environmentally sustainable synthetic protocols. A key area of advancement is the optimization of the Friedländer reaction, which typically involves the condensation of a 2-aminoarylketone with a dione. nih.gov
Recent breakthroughs have shown that using catalysts like p-toluenesulphonic acid (p-TSA) under solvent-free ("neat") conditions can dramatically accelerate the reaction, reducing synthesis times from hours to as little as two minutes. nih.govrsc.org In a similar vein, the use of trifluoroacetic acid in solvents like dichloroethane has proven to be a robust and effective method. acs.org Comparative studies of various acidic catalysts have revealed that while many Brønsted and Lewis acids can facilitate the reaction, their efficiencies vary, with p-TSA and trifluoroacetic acid showing particular promise. acs.org
A significant and ongoing challenge is the synthesis of unsymmetrically substituted derivatives, which are crucial for fine-tuning molecular properties. A two-stage Friedländer annulation protocol has been successfully developed to meet this challenge, enabling the controlled, stepwise construction of the phenanthroline skeleton with different substituents. nih.govacs.orgacs.org This powerful technique unlocks a vast library of previously inaccessible derivatives. Future work in this area will likely concentrate on developing one-pot syntheses and exploring a wider array of catalysts, including novel metal-based systems, to further improve reaction yields, reduce waste, and expand the scope of compatible substrates. beilstein-journals.org
Table 1: Comparison of Synthetic Routes for Dibenzo[b,j] nih.govresearchgate.netphenanthroline Derivatives
| Method | Key Reactants | Catalyst/Conditions | Primary Advantages | Reference |
|---|---|---|---|---|
| CAN-catalysed Double Friedländer | 2-aminobenzophenones + cyclohexane-1,2-diones | Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | An established, foundational method. | nih.gov |
| Expeditious Friedländer Condensation | 2-aminoarylketone + 1,4-cyclohexanedione (B43130) | p-TSA, 100°C, solvent-free | Extremely rapid (120 seconds), efficient, and avoids bulk solvents. | nih.govrsc.org |
| Two-fold Friedländer Condensation | 2-aminobenzophenone (B122507) + 1,4-cyclohexadione | Trifluoroacetic acid in dichloroethane, reflux | Provides good yields for symmetrical derivatives. | nih.govacs.org |
| Two-Stage Friedländer Annulation | Stepwise condensation with different amino ketones | Trifluoroacetic acid in dichloroethane | Allows access to unsymmetrical bay-substituted systems. | nih.govacs.orgacs.org |
Exploration of New Functional Derivatives with Tailored Properties
The true versatility of the dibenzo[b,j] nih.govresearchgate.netphenanthroline scaffold is realized through its functionalization. By strategically attaching various chemical groups, its electronic, photophysical, and chemical properties can be precisely engineered. A major frontier of current and future research is the synthesis of derivatives bearing substituents in the sterically crowded "bay region." nih.govnih.govacs.org The rigid phenanthroline framework forces these substituents into close proximity, creating a unique platform for investigating intramolecular noncovalent interactions, such as π-π stacking, which are fundamental to molecular recognition and materials science. nih.govacs.org
The double Friedländer route has proven highly adaptable for incorporating a wide variety of functional groups directly into this bay region. acs.orgacs.org Beyond the initial synthesis, post-modification of the core structure through powerful cross-coupling reactions like the Suzuki and Buchwald-Hartwig amination provides additional pathways to introduce diverse aryl and amino groups, respectively. nih.gov This enables the creation of sophisticated molecules such as push-pull chromophores and materials with extended π-conjugated systems. nih.gov
Future research will undoubtedly focus on the rational design of derivatives with specific, tailored properties, including:
Tuning Emission Wavelengths: By carefully selecting electron-donating and electron-withdrawing substituents, the emission color of these fluorescent materials can be precisely controlled, shifting it across the visible spectrum for applications in displays and sensors. nih.gov
Enhancing Quantum Yields: Molecular engineering efforts will aim to minimize non-radiative decay pathways to create brighter, more efficient luminescent materials.
Introducing Chirality: The synthesis of sterically hindered derivatives can result in stable atropisomers (chiral molecules arising from restricted rotation). These chiroptical materials are highly sought after for applications in circularly polarized light emission, advanced sensors, and asymmetric catalysis. researchgate.net
Table 2: Examples of Functional Dibenzo[b,j] nih.govresearchgate.netphenanthroline Derivatives and Their Properties
| Derivative Type | Example Functional Groups | Purpose or Tailored Property | Reference |
|---|---|---|---|
| Bay-Substituted | Phenyl, Thienyl, Ester | To study intramolecular π-π interactions and create tunable hindered rotors. | nih.gov |
| Aryl-Substituted (via Suzuki Coupling) | Various substituted aryl groups | To extend π-conjugation and achieve redshifted (longer wavelength) emission. | nih.gov |
| Amino-Substituted (via Buchwald-Hartwig) | Morpholine (B109124) | To create push-pull electronic systems and induce solvatochromism (color change with solvent polarity). | nih.gov |
| Fully Aromatized | Dehydrogenation of the central ethylene (B1197577) bridge | To create a fully conjugated, planar skeleton with altered electronic properties. | nih.gov |
Advanced Applications in Optoelectronics and Energy Conversion
The distinct photophysical properties of dibenzo[b,j] nih.govresearchgate.netphenanthroline derivatives make them exceptional candidates for next-generation optoelectronic and energy conversion technologies. Their strong intrinsic fluorescence is a key enabling feature. nih.gov The ability to tune emission color and enhance quantum yield through targeted functionalization is critical for developing advanced materials for Organic Light-Emitting Diodes (OLEDs). researchgate.netacs.org Specifically, derivatives designed to exhibit Thermally Activated Delayed Fluorescence (TADF) could lead to a new generation of highly efficient orange-red OLEDs, which are currently a challenge for the display industry. acs.org
In the field of renewable energy, phenanthroline-based ligands are well-established components in Dye-Sensitized Solar Cells (DSSCs). mdpi.com Dibenzo[b,j] nih.govresearchgate.netphenanthroline derivatives, with their expansive π-systems, offer the potential to serve as superior photosensitizers that can absorb a broader range of the solar spectrum. mdpi.com Research on heteroleptic copper(I) complexes incorporating related imidazo-phenanthroline ligands has already demonstrated a promising path for efficient solar energy capture. mdpi.com The dibenzophenanthroline core provides a robust platform for creating even more effective photosensitizers with desirable features like redshifted absorption maxima and increased extinction coefficients, both of which contribute to enhanced light-harvesting efficiency. mdpi.com Furthermore, these compounds are being explored as organic semiconductors for use in Organic Field-Effect Transistors (OFETs), a key component of flexible electronics. beilstein-journals.org
Integration of Dibenzo[b,j]nih.govresearchgate.netphenanthroline into Hybrid Material Systems
The rigid and well-defined structure of the dibenzophenanthroline unit makes it an ideal building block for constructing complex hybrid materials. Its scaffold can hold other functional components in precise spatial arrangements, rendering it a valuable tool in supramolecular chemistry. nih.govacs.org Foundational research into aryl-spacer-aryl triad (B1167595) molecules, where the dibenzophenanthroline serves as a rigid linker, is helping to unravel the fundamental noncovalent interactions that govern molecular recognition and charge transfer processes. nih.gov
Future research is poised to integrate these units into increasingly sophisticated material architectures:
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the phenanthroline core are excellent coordination sites (ligands) for metal ions. This allows for the self-assembly of highly ordered, porous MOFs that could be used for applications in gas storage, chemical separations, or heterogeneous catalysis.
Coordination Polymers and Complexes: The compound readily forms stable complexes with a wide range of metals, including copper and lanthanides like europium. mdpi.com These hybrid metal-organic materials can exhibit unique luminescent, magnetic, or catalytic properties derived from the interplay between the organic ligand and the metal center.
Organic Semiconductors: Dibenzo[b,j] nih.govresearchgate.netphenanthroline derivatives can be incorporated as core units in π-stacked architectures for organic semiconductors. In these materials, through-space electronic communication between stacked molecules is critical for efficient charge transport and device performance. researchgate.net
Synergistic Computational and Experimental Approaches for Material Design
The future of materials discovery based on dibenzo[b,j] nih.govresearchgate.netphenanthroline will be driven by a powerful synergy between computational modeling and experimental validation. researchgate.net Quantum chemical calculations, particularly Density Functional Theory (DFT), have already become indispensable tools in this field. mdpi.com
This synergistic approach allows researchers to:
Predict Molecular Properties: Key attributes such as molecular geometry, electronic structure, and photophysical properties (e.g., absorption and emission spectra) can be accurately calculated before committing resources to complex and time-consuming synthesis. researchgate.net
Elucidate Reaction Mechanisms: Computational modeling can illuminate the intricate pathways of chemical reactions, such as the Friedländer condensation, providing insights that help optimize reaction conditions and improve yields.
Understand Intermolecular Forces: The subtle yet crucial noncovalent interactions within bay-substituted derivatives and larger hybrid systems can be dissected and quantified using advanced computational methods, guiding the design of self-assembling materials. researchgate.net
Experimental techniques such as single-crystal X-ray crystallography and variable-temperature NMR spectroscopy provide essential, real-world data that serve to benchmark, validate, and refine the computational models. nih.gov This iterative feedback loop—involving prediction, synthesis, characterization, and refinement—is accelerating the pace of discovery, enabling a shift from serendipity to the rational, predictable design of new materials with precisely tailored functionalities. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
